N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a butyl group, a tosylpiperidinyl moiety, and an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Tosylpiperidinyl Intermediate: The initial step involves the tosylation of piperidine to form the tosylpiperidinyl intermediate. This reaction is usually carried out using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Butylamine: The tosylpiperidinyl intermediate is then coupled with butylamine to form the desired product. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
- N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- N1-(p-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Comparison: N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its specific butyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-butyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-3-4-13-21-19(24)20(25)22-14-12-17-7-5-6-15-23(17)28(26,27)18-10-8-16(2)9-11-18/h8-11,17H,3-7,12-15H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFXZVVDPGRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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